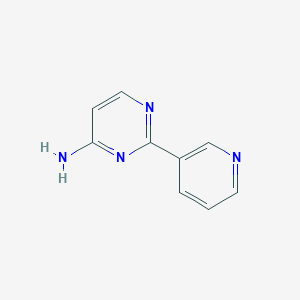
2-(3-pyridinyl)-4-pyrimidinamine
描述
2-(3-pyridinyl)-4-pyrimidinamine is an organic compound with the molecular formula C9H8N4 It is a heterocyclic compound containing both pyridine and pyrimidine rings
作用机制
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 and cyclin-a2 .
Mode of Action
It is known that similar compounds inhibit their targets, preventing them from performing their normal functions .
Biochemical Pathways
Related compounds have been found to inhibit the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Pharmacokinetics
Similar compounds have shown good plasma stability and liver microsomal stability .
Result of Action
Similar compounds have shown inhibitory activity against their targets, leading to potential therapeutic effects .
生化分析
Biochemical Properties
2-(Pyridin-3-yl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular behavior .
Cellular Effects
The effects of 2-(Pyridin-3-yl)pyrimidin-4-amine on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines, thereby demonstrating its potential as an anticancer agent . Additionally, it can alter the expression of genes involved in cell cycle regulation, further impacting cellular proliferation and survival .
Molecular Mechanism
At the molecular level, 2-(Pyridin-3-yl)pyrimidin-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as protein kinases, inhibiting their activity. This binding can lead to the inhibition of enzyme activity, resulting in downstream effects on cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridin-3-yl)pyrimidin-4-amine have been studied over different time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for sustained biological activity. Its degradation products can also have significant biological effects, which need to be carefully monitored .
Dosage Effects in Animal Models
The effects of 2-(Pyridin-3-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to vital organs. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for its use in clinical settings .
Metabolic Pathways
2-(Pyridin-3-yl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and the levels of metabolites within the cell. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 2-(Pyridin-3-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity .
Subcellular Localization
2-(Pyridin-3-yl)pyrimidin-4-amine exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pyridinyl)-4-pyrimidinamine can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with 4-chloropyrimidine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-(3-pyridinyl)-4-pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
科学研究应用
2-(3-pyridinyl)-4-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an inhibitor of certain enzymes and proteins.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
相似化合物的比较
Similar Compounds
- 4-(Pyridin-3-yl)pyrimidin-2-amine
- N-(Pyridin-3-yl)pyrimidin-4-amine derivatives
Uniqueness
2-(3-pyridinyl)-4-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CDK2 inhibitor with high selectivity and potency makes it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
2-pyridin-3-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-8-3-5-12-9(13-8)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBDVWRRXXQEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377150 | |
| Record name | 2-(Pyridin-3-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61310-31-4 | |
| Record name | 2-(Pyridin-3-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(4-iodophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B1303187.png)
![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)
![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)
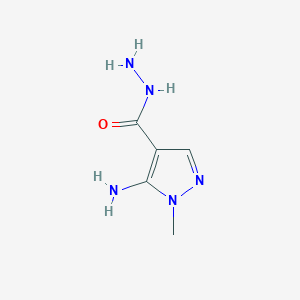


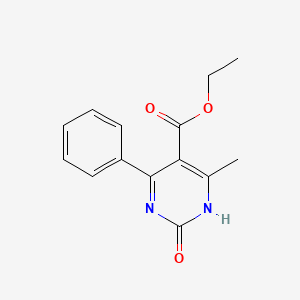
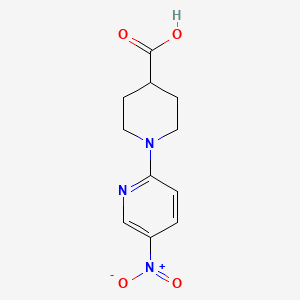


![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)
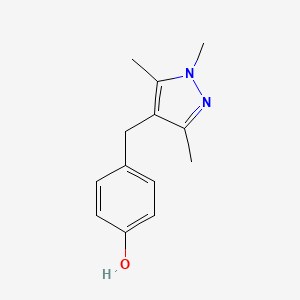
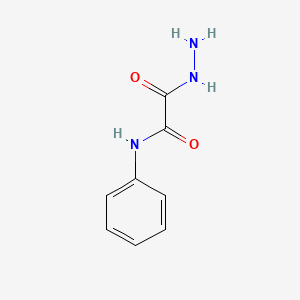
![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1303221.png)
